molecular formula C18H18N4O3 B2754922 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-98-3

1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Cat. No.: B2754922
CAS No.: 899745-98-3
M. Wt: 338.367
InChI Key: IGIPYYFSEFDVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic small molecule research chemical designed for investigative applications in oncology and pharmaceutical development. This compound features a phthalazin-1(2H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Phthalazinone derivatives are recognized for their potential as kinase inhibitors, particularly targeting pathways like VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is a critical target in anti-angiogenic cancer therapy . The structural motif of the urea linker, connecting the phthalazinone and ethoxyphenyl rings, is a significant functional group that can enhance binding affinity and selectivity towards specific biological targets, as seen in various therapeutically active N,N'-dialkyl ureas . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in bioactivity screening assays. Its structure offers opportunities for exploring structure-activity relationships (SAR), particularly in the development of novel anticancer agents . The presence of the phthalazinone core suggests potential research value in studying enzyme inhibition and apoptosis induction mechanisms . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-16-10-6-5-9-14(16)20-18(24)19-11-15-12-7-3-4-8-13(12)17(23)22-21-15/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIPYYFSEFDVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediates : The synthesis begins with the formation of 2-ethoxyphenyl isocyanate and 4-oxo-3H-phthalazin-1-ylmethylamine.
  • Reaction Conditions : The reaction is conducted under controlled conditions, often utilizing solvents like dichloromethane and catalysts to facilitate the reaction.
  • Final Product Formation : The intermediates are reacted to yield the final urea compound, which may be purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects.

Antitumor Activity

Research indicates that derivatives of phthalazine, including this compound, exhibit significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineGI50 (μM)
EKVX (Lung)25.1
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)28.7
PC-3 (Prostate)15.9

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it has shown potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), a target in various diseases, including diabetes and cancer. The structure–activity relationship studies indicate that modifications to the phenyl and phthalazinone moieties can enhance inhibitory potency .

Case Studies

Several case studies have documented the effects and mechanisms of action of this compound:

  • Antiparasitic Activity : A study demonstrated that derivatives with similar structures exhibited activity against Cryptosporidium species, suggesting potential utility in treating parasitic infections .
  • Antimicrobial Properties : Compounds with similar urea linkages have been reported to possess antibacterial and antifungal activities, indicating that this class may have broad-spectrum antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and pharmacological differences between the target compound and related urea derivatives:

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Phthalazinone urea 2-ethoxyphenyl, methyl linker Presumed anticancer (based on phthalazine analogs)
Compound 7f (1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea) Azetidinone urea Phenothiazine, nitro group, azetidinone Antibacterial, anticancer (notable activity against bacterial infections)
SS-02 (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea) Quinazolinone urea Chloro, trifluoromethyl, quinazolinone Not explicitly stated (quinazolinones often target kinases)
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethoxyphenyl)urea Dihydroisoquinoline urea Dimethoxy, ethoxyphenyl Structural data only (dihydroisoquinoline may modulate CNS targets)

Pharmacological Profiles

  • Anticancer Activity : Phthalazine-based compounds (e.g., 1-aryl-3-(4-(4-substituted-phthalazin-1-yloxy)phenyl)ureas) are reported as potent anticancer agents, likely targeting DNA repair mechanisms or kinase pathways . The ethoxyphenyl group in the target compound may fine-tune selectivity.
  • Antibacterial Activity: Azetidinone-urea derivatives (e.g., 7f) exhibit broad-spectrum antibacterial activity, attributed to the phenothiazine moiety’s ability to disrupt bacterial membranes .

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group in the target compound likely increases logP compared to polar substituents (e.g., nitro or trifluoromethyl groups in 7f or SS-02).
  • Solubility: Phthalazinone and quinazolinone cores may reduce aqueous solubility compared to azetidinone derivatives, necessitating formulation optimization.
  • Molecular Weight: The target compound’s molecular weight is estimated at ~400–450 g/mol, similar to SS-02 (458.49 g/mol) and the dihydroisoquinoline derivative (459.54 g/mol) .

Q & A

What are the recommended synthetic routes for 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves a multi-step process:

Step 1: Preparation of the phthalazinone core via cyclization of anthranilic acid derivatives under acidic conditions .

Step 2: Functionalization of the phthalazinone at the 1-position using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Step 3: Coupling of the 2-ethoxyphenyl urea moiety via reaction with 2-ethoxyphenyl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Key Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalysts: Pd/C or triethylamine can accelerate coupling reactions, but excess catalyst may lead to byproducts .
  • Yield Optimization: Yields for analogous urea derivatives range from 45–70%, with purity >95% achieved via recrystallization (ethanol/water) .

How can structural characterization of this compound be validated, and what analytical techniques are critical?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR: Confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and phthalazinone carbonyl (δ ~165–170 ppm) .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region, particularly for the ethoxyphenyl and phthalazinone groups .

What in vitro biological assays are suitable for preliminary activity screening?

Basic Research Question
Prioritize assays based on structural analogs:

  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the phthalazinone moiety’s ATP-binding affinity .
  • Antiproliferative Activity: Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • CYP450 Metabolism: Evaluate hepatic stability using human liver microsomes and LC-MS/MS metabolite profiling .

Data Interpretation: Compare results to control compounds (e.g., sorafenib for kinase assays) and note contradictions—e.g., reduced activity in lipophilic cell lines despite high LogP .

How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact biological activity?

Advanced Research Question
Case Study:

  • Ethoxy Group (Target Compound): Enhances metabolic stability compared to methoxy analogs (t₁/₂ increased by ~40% in microsomal assays) due to reduced oxidative demethylation .
  • Phthalazinone vs. Pyridazinone Cores: Phthalazinone derivatives show 3–5× higher kinase inhibition but lower solubility .

Methodology:

  • SAR Studies: Synthesize analogs with halogen (Cl, F) or methyl substitutions on the phenyl ring. Test in parallel assays to quantify potency shifts .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses in kinase domains and correlate with experimental IC₅₀ .

How can contradictory data in biological assays be resolved?

Advanced Research Question
Example Contradiction: High in vitro potency but low in vivo efficacy.
Resolution Strategies:

Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and bioavailability (rodent PK studies) to identify absorption barriers .

Metabolite Identification: Use HRMS to detect inactive or toxic metabolites formed in vivo .

Formulation Optimization: Test solubility-enhancing agents (e.g., cyclodextrins) or nanoemulsions to improve bioavailability .

Case Reference: A pyridazinone-urea analog showed 80% tumor growth inhibition in vitro but only 20% in vivo due to rapid clearance; formulation with PEGylated liposomes increased efficacy to 55% .

What are the best practices for stability studies under varying pH and temperature conditions?

Advanced Research Question
Protocol:

  • Forced Degradation: Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Oxidative Stress: Add 3% H₂O₂ and track peroxide-mediated decomposition .

Key Findings from Analogs:

  • Urea derivatives are stable at pH 4–8 but hydrolyze rapidly under strong acidic/basic conditions, forming aniline and phthalazinone fragments .
  • Storage at –20°C in amber vials with desiccants preserves integrity for >6 months .

What computational tools are recommended for predicting ADMET properties?

Advanced Research Question
Tools and Workflows:

  • ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate LogP, BBB permeability, and CYP inhibition .
  • Toxicity Screening: Run ProTox-II for hepatotoxicity and mutagenicity alerts .

Validation: Compare computational predictions with experimental data (e.g., Ames test for mutagenicity). For example, a trifluoromethyl-substituted analog predicted as non-mutagenic showed <10% revertant colonies in Salmonella assays .

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